molecular formula C8H8ClN3O2 B8600480 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride

2-Amino-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride

Cat. No. B8600480
M. Wt: 213.62 g/mol
InChI Key: ROXPYZOCZZBBFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06710056B2

Procedure details

320 mg of methyl 2-aminobenzimidazole-5-carboxylate was stirred in 3 M of hydrochloric acid at 65° C. overnight, and the solvent was evaporated to obtain the title compound.
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:3][C:4]2[CH:10]=[C:9]([C:11]([O:13]C)=[O:12])[CH:8]=[CH:7][C:5]=2[N:6]=1.[ClH:15]>>[ClH:15].[NH2:1][C:2]1[NH:3][C:4]2[CH:10]=[C:9]([C:11]([OH:13])=[O:12])[CH:8]=[CH:7][C:5]=2[N:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
320 mg
Type
reactant
Smiles
NC=1NC2=C(N1)C=CC(=C2)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
Cl.NC=1NC2=C(N1)C=CC(=C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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